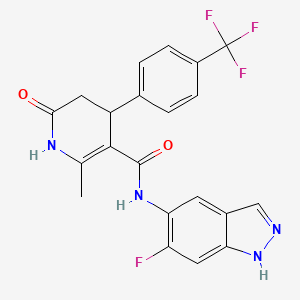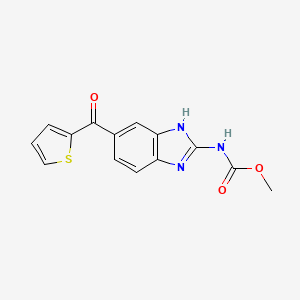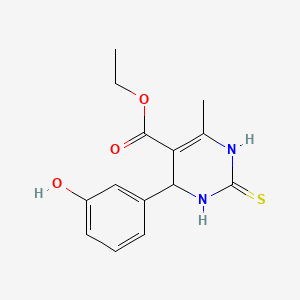
Monastrol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Monastrol is a small, cell-permeable molecule that has garnered significant attention in the field of cancer research. It was discovered by Thomas U. This inhibition disrupts the formation of the mitotic spindle, leading to cell cycle arrest and apoptosis, making this compound a promising candidate for anticancer therapies .
Applications De Recherche Scientifique
Monastrol has been extensively studied for its applications in various fields:
Mécanisme D'action
Target of Action
Monastrol primarily targets a kinesin called Eg5 . Kinesins are a class of proteins involved in various cellular functions, with their involvement in mitosis making them particularly important in cancer . Eg5, also known as KIF11 or kinesin-5, is a motor protein crucial for the formation of bipolar spindles during mitosis, which is responsible for dividing the cells .
Mode of Action
This compound acts by inhibiting the basal and microtubule-stimulated ATPase activity of the Eg5 motor domain . This alters the ability of Eg5 to generate force, thereby preventing it from maintaining the bipolar spindles . This compound binds to a long loop that is specific to the Eg5 kinesin family, and allosterically inhibits ATPase activity of the kinesin .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the mitotic spindle assembly process . By inhibiting Eg5, this compound disrupts the formation of bipolar spindles, a crucial component of the mitotic process . This leads to cell cycle arrest and apoptosis, or programmed cell death .
Result of Action
This compound’s action results in the arrest of cells in the cell cycle and induces apoptosis or programmed cell death . This is particularly effective in arresting cells undergoing uncontrollable cell division, such as cancer cells . By preventing the maintenance of bipolar spindles, this compound disrupts cell division, leading to cell death .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the use of nanocarriers synthesized from ammonia, ethanol, tetraethyl orthosilicate, and Polysorbate 80 has been shown to improve the transport of hydrophobic drugs like this compound within the body . .
Analyse Biochimique
Biochemical Properties
Monastrol is known to interact with a kinesin protein called Eg5 . This interaction is crucial as Eg5 plays a vital role in the formation of bipolar spindles during mitosis . By inhibiting the basal and microtubule-stimulated ATPase activity of the Eg5 motor domain, this compound alters the ability of Eg5 to generate force .
Cellular Effects
This compound has been found to be effective in arresting cells in the cell cycle and inducing apoptosis or programmed cell death . It affects the cell function by influencing the cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level by binding to the Eg5 motor domain . This binding interaction leads to the inhibition of Eg5, thereby preventing it from maintaining the bipolar spindles and leading to cell death .
Temporal Effects in Laboratory Settings
The effects of this compound on cellular function have been observed over time in both in vitro and in vivo studies
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . While detailed dosage effects are still being studied, it is known that this compound can have toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors
Transport and Distribution
The transport and distribution of this compound within cells and tissues are complex processes that involve various transporters and binding proteins . The effects of this compound on its localization or accumulation are subjects of current research.
Subcellular Localization
The subcellular localization of this compound and its effects on activity or function are still being investigated. Current research is focused on understanding any targeting signals or post-translational modifications that direct this compound to specific compartments or organelles .
Méthodes De Préparation
Monastrol can be synthesized using a one-pot three-component Biginelli condensation reaction. This method involves the reaction of an aldehyde, a β-keto ester, and urea or thiourea under acidic conditions . The reaction can be accelerated using microwave-assisted synthesis, which significantly reduces the reaction time and improves yield . The crude product can be purified through simple precipitation and filtration or column chromatography, achieving high purity and yield .
Analyse Des Réactions Chimiques
Monastrol undergoes various chemical reactions, including:
Substitution: Halogenation of the aromatic ring in this compound can lead to derivatives with enhanced biological activity.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, halogenating agents like bromine, and reducing agents like sodium borohydride . The major products formed from these reactions are various this compound derivatives with modified biological properties .
Comparaison Avec Des Composés Similaires
Monastrol is unique among kinesin-5 inhibitors due to its specific binding site and mechanism of action . Similar compounds include:
Enastron: A more potent inhibitor of kinesin-5 with a different binding profile.
Dimethylenastron: An even more potent inhibitor with higher inhibition activity against kinesin-5.
Biginelli Dihydropyrimidinones: Structural analogs of this compound with varying biological activities.
This compound’s uniqueness lies in its specific inhibition of kinesin-5 without affecting other cellular functions, making it a valuable tool in cancer research .
Propriétés
Numéro CAS |
254753-54-3 |
|---|---|
Formule moléculaire |
C14H16N2O3S |
Poids moléculaire |
292.36 g/mol |
Nom IUPAC |
ethyl (4S)-4-(3-hydroxyphenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate |
InChI |
InChI=1S/C14H16N2O3S/c1-3-19-13(18)11-8(2)15-14(20)16-12(11)9-5-4-6-10(17)7-9/h4-7,12,17H,3H2,1-2H3,(H2,15,16,20)/t12-/m0/s1 |
Clé InChI |
LOBCDGHHHHGHFA-LBPRGKRZSA-N |
SMILES |
CCOC(=O)C1=C(NC(=S)NC1C2=CC(=CC=C2)O)C |
SMILES isomérique |
CCOC(=O)C1=C(NC(=S)N[C@H]1C2=CC(=CC=C2)O)C |
SMILES canonique |
CCOC(=O)C1=C(NC(=S)NC1C2=CC(=CC=C2)O)C |
Apparence |
Solid powder |
| 254753-54-3 | |
Pureté |
>98% |
Durée de conservation |
>5 years if stored properly |
Solubilité |
Soluble in DMSO, not in water |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
Monastrol |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



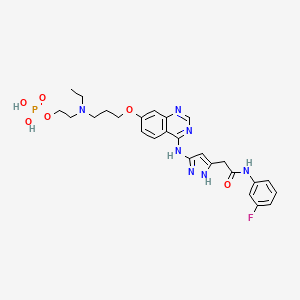
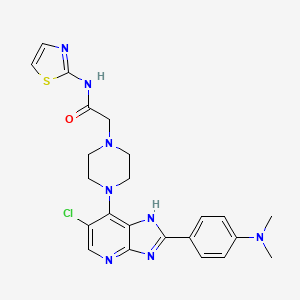
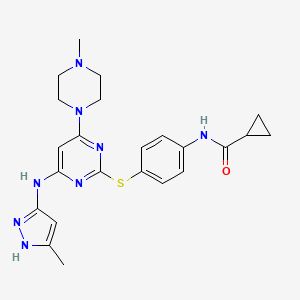

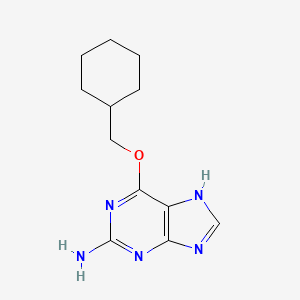
![6-Bromo-4-chloro-3-[(E)-(3-methyl-1,1-dioxo-1,4-thiazinan-4-yl)iminomethyl]chromen-2-one](/img/structure/B1683951.png)
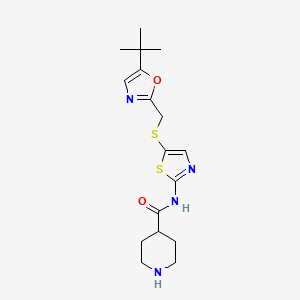
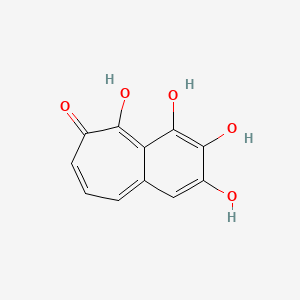
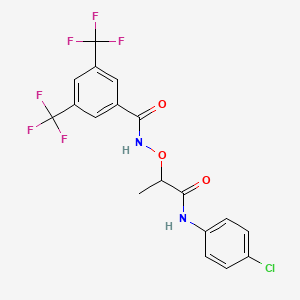
![(2S)-2-[[(2S)-2-benzyl-4-[(5-methyl-1H-imidazol-4-yl)methyl]-3-oxopiperazine-1-carbonyl]amino]-4-methylpentanoic acid](/img/structure/B1683959.png)
